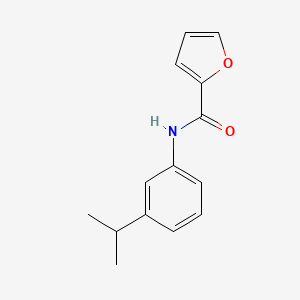
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide is a chemical compound that belongs to the class of amides It features an iodophenyl group and a pyrazolyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and a suitable oxidizing agent.
Amide Formation: The final step involves the coupling of the iodophenyl group with the pyrazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove or modify the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.
Mecanismo De Acción
The mechanism of action of N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The iodophenyl group can enhance binding affinity through halogen bonding, while the pyrazolyl group can participate in hydrogen bonding and π-π interactions. These interactions can influence molecular targets and pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)-2-(1H-pyrazol-1-yl)propanamide
- N-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)propanamide
- N-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)propanamide
Uniqueness
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide is unique due to the presence of the iodophenyl group, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in medicinal applications compared to its bromine, chlorine, or fluorine analogs. Additionally, the larger atomic size of iodine can influence the compound’s electronic properties, making it suitable for certain material science applications.
Propiedades
Fórmula molecular |
C12H12IN3O |
|---|---|
Peso molecular |
341.15 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)-2-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C12H12IN3O/c1-9(16-8-2-7-14-16)12(17)15-11-5-3-10(13)4-6-11/h2-9H,1H3,(H,15,17) |
Clave InChI |
AUCANLKVOUOCBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)I)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


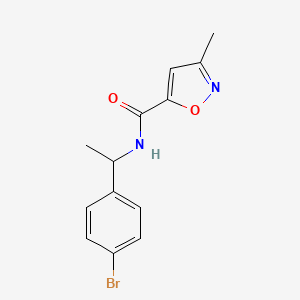

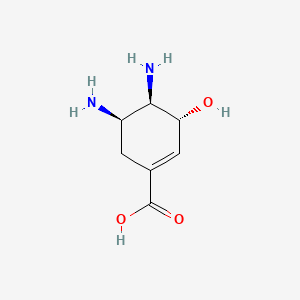

![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
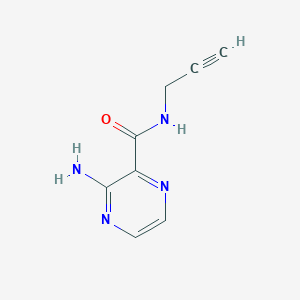
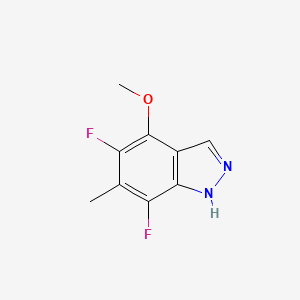
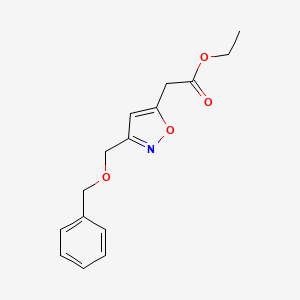
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)
![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)
![rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)
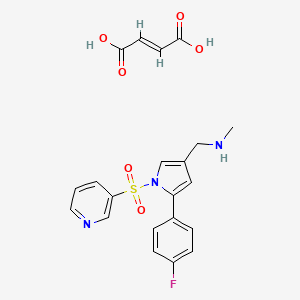
![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
